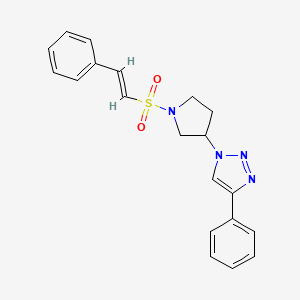

(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

CAS No.: 2035036-95-2

Cat. No.: VC4596520

Molecular Formula: C20H20N4O2S

Molecular Weight: 380.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035036-95-2 |

|---|---|

| Molecular Formula | C20H20N4O2S |

| Molecular Weight | 380.47 |

| IUPAC Name | 4-phenyl-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole |

| Standard InChI | InChI=1S/C20H20N4O2S/c25-27(26,14-12-17-7-3-1-4-8-17)23-13-11-19(15-23)24-16-20(21-22-24)18-9-5-2-6-10-18/h1-10,12,14,16,19H,11,13,15H2/b14-12+ |

| Standard InChI Key | HZFINPLKXVBSRI-WYMLVPIESA-N |

| SMILES | C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Introduction

(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound with a molecular weight of approximately 380.5 g/mol and a CAS number of 2035036-95-2 . This compound belongs to the class of heterocyclic compounds, specifically integrating a triazole ring with a pyrrolidine moiety and a styrylsulfonyl group. The presence of these functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis and Preparation

The synthesis of (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step reactions starting from appropriate precursors. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often involve reactions such as alkylation, sulfonylation, and cyclization to form the triazole ring.

Biological Activities and Potential Applications

Compounds containing triazole and pyrrolidine moieties often exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties . Although specific biological activity data for (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole are not available, its structural features suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases or other biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume